molecular formula C12H15NO B2813107 3-tert-butyl-2,3-dihydro-1H-indol-2-one CAS No. 63023-68-7

3-tert-butyl-2,3-dihydro-1H-indol-2-one

Cat. No. B2813107
CAS RN: 63023-68-7
M. Wt: 189.258
InChI Key: ZWUOJQIVHKBXQU-UHFFFAOYSA-N
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Description

3-tert-butyl-2,3-dihydro-1H-indol-2-one is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride were used under reflux in methanol to give the corresponding tricyclic indole .


Chemical Reactions Analysis

The Fischer indole synthesis is a chemical reaction that produces indole derivatives . In this reaction, the optically active cyclohexanone and phenylhydrazine hydrochloride were used under reflux in methanol to give the corresponding tricyclic indole .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-tert-butyl-2,3-dihydro-1H-indol-2-one and its derivatives play a crucial role in synthesizing various heterocyclic compounds. They serve as pivotal intermediates in producing indoles, anilines, indoline lactone, and gamma-carbolines. These processes often involve transition metal-free amination, base-promoted cyclization, and palladium-catalyzed intramolecular annulations, yielding pharmacologically significant indoles and complex structures like spirocyclic lactone and annulated gamma-carbolines with high selectivity and yield (Beller et al., 2001), (Hodges et al., 2004), (Zhang & Larock, 2003).

Structural Analysis and Molecular Interactions

The compound's utility extends to structural analysis and understanding molecular interactions. For instance, studies on the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, a related compound, shed light on the planarity of substituted pyrrole rings, offering insights into molecular configurations and stability (Dazie et al., 2017). Similarly, the structural elucidation of triazolyl-indole derivatives containing alkylsulfanyl moieties provided valuable information on molecular packing, atomic charge distribution, and reactivity descriptors, crucial for understanding molecular properties and interactions (Boraei et al., 2021).

Chemical Reactivity and Synthesis of Indoles

The chemical reactivity of 3-tert-butyl-2,3-dihydro-1H-indol-2-one derivatives is a key area of research. Studies have shown their involvement in various chemical reactions, leading to the synthesis of intricate molecular structures. These include the reductive Fischer indole synthesis, palladium-catalyzed isocyanide insertion for constructing C–N or C–C bonds, and copper-catalyzed oxidative dearomatization/spirocyclization. Such reactions are fundamental in synthesizing bioactive molecules and pharmaceuticals (Snieckus & Gupta, 2016), (Tang et al., 2014), (Kong et al., 2016).

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in the synthesis and application of indole derivatives like 3-tert-butyl-2,3-dihydro-1H-indol-2-one.

properties

IUPAC Name

3-tert-butyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-8-6-4-5-7-9(8)13-11(10)14/h4-7,10H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUOJQIVHKBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-2,3-dihydro-1H-indol-2-one

CAS RN

63023-68-7
Record name 3-tert-butyl-2,3-dihydro-1H-indol-2-one
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